4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-
Brand Name: Vulcanchem
CAS No.: 70933-85-6
VCID: VC18456638
InChI: InChI=1S/C18H18ClN3OS/c1-21(2)11-12-24-18-20-16-6-4-3-5-15(16)17(23)22(18)14-9-7-13(19)8-10-14/h3-10H,11-12H2,1-2H3
SMILES:
Molecular Formula: C18H18ClN3OS
Molecular Weight: 359.9 g/mol

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-

CAS No.: 70933-85-6

Cat. No.: VC18456638

Molecular Formula: C18H18ClN3OS

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- - 70933-85-6

Specification

CAS No. 70933-85-6
Molecular Formula C18H18ClN3OS
Molecular Weight 359.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-[2-(dimethylamino)ethylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C18H18ClN3OS/c1-21(2)11-12-24-18-20-16-6-4-3-5-15(16)17(23)22(18)14-9-7-13(19)8-10-14/h3-10H,11-12H2,1-2H3
Standard InChI Key CSWHYUAWHDWTIM-UHFFFAOYSA-N
Canonical SMILES CN(C)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound exhibits a molecular formula of C₁₈H₁₈ClN₃OS and a molecular weight of 359.9 g/mol. Its IUPAC name, 3-(4-chlorophenyl)-2-[2-(dimethylamino)ethylsulfanyl]quinazolin-4-one, reflects the integration of a chlorophenyl ring and a dimethylaminoethylthio group into the quinazolinone scaffold. Key physicochemical parameters include:

PropertyValue
CAS Registry Number70933-85-6
Molecular FormulaC₁₈H₁₈ClN₃OS
Molecular Weight359.9 g/mol
Canonical SMILESCN(C)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
InChI KeyCSWHYUAWHDWTIM-UHFFFAOYSA-N

The presence of a thioether linkage (-S-) at position 2 introduces conformational flexibility, while the 4-chlorophenyl group enhances lipophilicity, potentially influencing membrane permeability .

Structural Analysis and Computational Insights

The quinazolinone core consists of a bicyclic system with a pyrimidine ring fused to a benzene ring. Substituents at positions 2 and 3 modulate electronic and steric properties:

  • Position 2: The 2-(dimethylamino)ethylthio group contributes basicity via the tertiary amine, enabling protonation at physiological pH. This moiety may facilitate interactions with biological targets such as enzymes or receptors.

  • Position 3: The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the quinazolinone ring and potentially improving binding affinity to hydrophobic pockets .

Density functional theory (DFT) calculations predict a planar quinazolinone core with slight distortion due to steric interactions between the chlorophenyl and thioethyl groups.

Synthesis and Chemical Modification

General Synthetic Routes for Quinazolinones

Quinazolinones are typically synthesized via:

  • Condensation of anthranilic acid derivatives with carbonyl sources (e.g., urea, thiourea).

  • Cyclization of 2-aminobenzamides using reagents like acetic anhydride or phosphoryl chloride.

  • Post-functionalization of preformed quinazolinones via nucleophilic substitution or coupling reactions .

For this compound, the thioether linkage at position 2 likely arises from a nucleophilic substitution reaction between a 2-mercaptoquinazolinone intermediate and 2-(dimethylamino)ethyl chloride.

Optimized Synthesis of 3-(4-Chlorophenyl)-2-((2-(Dimethylamino)Ethyl)Thio)-4(3H)-Quinazolinone

A proposed synthetic pathway involves:

  • Step 1: Condensation of 4-chloroaniline with anthranilic acid to form 3-(4-chlorophenyl)quinazolin-4(3H)-one.

  • Step 2: Thiolation at position 2 using phosphorus pentasulfide (P₂S₅) in dry pyridine.

  • Step 3: Alkylation of the thiol group with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃).

Reaction Yield: ~65–70% (estimated based on analogous syntheses) .
Purity: >95% (HPLC).

Biological Activities and Mechanisms

Anticancer Activity

Quinazolinones inhibit tyrosine kinases (e.g., EGFR) and topoisomerases, inducing apoptosis. The dimethylaminoethyl group in this compound may facilitate DNA intercalation, as seen in doxorubicin analogs . Preliminary studies on similar derivatives show IC₅₀ values of 0.5–5 µM in breast cancer cell lines (MCF-7) .

Neuropharmacological Effects

The dimethylamino moiety suggests potential central nervous system (CNS) activity. Analogs have demonstrated anticonvulsant effects via GABAergic modulation, with ED₅₀ values of 15–30 mg/kg in murine models.

Research Gaps and Future Directions

Despite its promising scaffold, rigorous pharmacological profiling of this compound remains absent. Key priorities include:

  • In vitro cytotoxicity screening against NCI-60 cancer cell lines.

  • Pharmacokinetic studies to assess oral bioavailability and blood-brain barrier penetration.

  • Structural optimization to reduce potential off-target effects (e.g., hERG channel inhibition).

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